4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one
描述
属性
IUPAC Name |
4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7S/c1-13-10-15(11-19(21)26-13)27-14-4-6-20(7-5-14)28(22,23)16-2-3-17-18(12-16)25-9-8-24-17/h2-3,10-12,14H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFXDNSSNFQGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the 2,3-dihydro-1,4-benzodioxine ring through a ring-closing metathesis reaction using a nitro-Grela catalyst . The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by sulfonylation to attach the sulfonyl group . The final step involves the formation of the pyran-2-one ring through a cyclization reaction under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for the ring-closing metathesis and sulfonylation steps, as well as the development of more efficient catalysts and reaction conditions .
化学反应分析
Sulfonylation of Piperidine
The sulfonamide group is introduced via reaction of piperidin-4-ol with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride under basic conditions (e.g., KOH in ethanol) . This step typically achieves high yields (>85%) due to the electrophilic nature of the sulfonyl chloride .
Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonylation | 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride, KOH, ethanol, reflux (6–8 hr) | 86–92% |
Ether Formation via Nucleophilic Substitution
The oxygen bridge between the sulfonylated piperidine and pyran-2-one is formed through a Mitsunobu reaction or SN2 displacement. For example:
-
Mitsunobu Reaction: Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-ol with 4-hydroxy-6-methyl-2H-pyran-2-one .
-
SN2 Displacement: Requires activation of the pyran-2-one’s hydroxyl group with a leaving group (e.g., tosylate or mesylate) .
Comparative Reaction Pathways:
| Method | Reagents | Temperature | Yield |
|---|---|---|---|
| Mitsunobu | DEAD, PPh₃, THF | 0°C to rt | 70–78% |
| SN2 | TosCl, Et₃N, DCM; then piperidine derivative, K₂CO₃, DMF | 80°C | 65–72% |
Pyran-2-one Core Construction
The 6-methyl-2H-pyran-2-one moiety is synthesized via cyclization of β-ketoesters or via three-component reactions involving aldehydes, malononitrile, and diketones . For example:
Modification with methyl groups at C6 is achieved using methyl-substituted diketones .
Hydrolytic Stability
-
The sulfonamide group resists hydrolysis under acidic and neutral conditions but degrades in strong bases (pH > 12) .
-
The lactone ring in pyran-2-one undergoes ring-opening in aqueous NaOH to form the corresponding carboxylate .
Stability Data:
| Condition | Observation | Half-Life |
|---|---|---|
| pH 1–7 (25°C) | Stable (>24 hr) | N/A |
| pH 13 (25°C) | Lactone hydrolysis | 2.5 hr |
Thermal Behavior
-
Decomposes above 220°C without melting, consistent with sulfonamide-containing compounds .
-
DSC analysis shows an exothermic peak at 225°C, indicating decomposition .
Electrophilic Aromatic Substitution
The dihydrobenzodioxine moiety undergoes nitration or halogenation at the electron-rich benzene ring. For example:
Yields depend on the directing effects of the sulfonyl and ether groups .
Reductive Amination
The piperidine nitrogen can be alkylated via reductive amination with aldehydes/ketones and NaBH₃CN . This modifies the compound’s solubility and target affinity.
科学研究应用
4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties
作用机制
The mechanism of action of 4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
相似化合物的比较
Structural Analogs and Their Properties
The following table summarizes key structural analogs, highlighting differences in functional groups, molecular weight, and reported applications:
Key Structural and Functional Differences
Heterocyclic Moieties: The pyran-2-one ring in the target compound is a lactone, offering hydrogen-bonding capability and metabolic stability. The pyrimidine analog (CAS 2097894-51-2) introduces a nitrogen-rich ring, likely improving solubility and binding to nucleotide-dependent targets .
Linker and Substituents :
- The target compound uses a piperidine linker, while T50101 employs a piperazine . Piperazine’s additional nitrogen may enhance solubility but reduce metabolic stability compared to piperidine .
Molecular Weight and Solubility: The pyrimidine derivative (MW 391.4) is lighter than the target compound (estimated MW 434.5) and T50101 (MW 456.5), suggesting better bioavailability. However, the pyranone’s oxygen atoms could improve aqueous solubility relative to benzofuran or pyrimidine analogs .
Research Findings and Implications
- The target compound’s pyranone moiety may similarly interact with catalytic sites.
- Building Block Utility : T50101’s role as a structural unit highlights the adaptability of benzodioxine sulfonyl scaffolds in designing probes or drug candidates .
生物活性
The compound 4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one is a synthetic organic molecule that incorporates a piperidine moiety and a benzodioxine sulfonyl group. This compound has garnered attention due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibitory effects. This article aims to explore the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-methoxybenzenesulfonyl)piperazine
- Chemical Formula : C19H22N2O7S2
- Molecular Weight : 454.517 g/mol
- SMILES Notation : COC1=CC=C(C=C1)S(=O)(=O)N1CCN(CC1)S(=O)(=O)C1=CC=C2OCCOC2=C1
Antibacterial Activity
Research indicates that compounds containing the piperidine and benzodioxine moieties exhibit significant antibacterial properties. For instance, studies have shown that similar compounds demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the sulfonyl group is believed to enhance the antibacterial effect by interacting with bacterial enzymes.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. It has shown strong inhibitory effects against acetylcholinesterase (AChE) and urease enzymes. The IC50 values for several derivatives have been reported, indicating potent activity in inhibiting these enzymes . Such inhibition is crucial for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections.
Anticancer Potential
The anticancer properties of this compound are linked to its ability to induce apoptosis in cancer cells. Similar compounds have been studied for their effects on cell proliferation and tumor growth inhibition . The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
Case Studies and Research Findings
常见问题
Q. What are the recommended synthetic pathways for 4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one, and how can purity be optimized?
Methodological Answer: The compound’s synthesis typically involves multi-step reactions, including sulfonylation of the piperidine ring and coupling with the pyran-2-one core. Key steps include:
- Sulfonylation : React 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with piperidin-4-ol under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonamide intermediate .
- Coupling : Use nucleophilic substitution to attach the pyran-2-one moiety via the piperidine oxygen. Optimize reaction time and temperature (e.g., 40–60°C for 12–24 hours) to minimize side products.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR : Use H and C NMR to confirm the benzodioxine sulfonyl group (δ 4.2–4.4 ppm for dioxane protons; δ 130–140 ppm for aromatic carbons) and the pyran-2-one lactone (δ 5.8–6.2 ppm for the α,β-unsaturated carbonyl proton) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~449.1 g/mol).
- IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350 cm) and lactone (C=O stretch at ~1750 cm) functionalities .
Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?
Methodological Answer:
- Target Selection : Prioritize assays based on structural analogs (e.g., benzodioxine sulfonamides are often kinase or GPCR inhibitors). Use molecular docking to predict binding pockets .
- Dose-Response : Test concentrations from 1 nM to 100 µM in triplicate. Include positive controls (e.g., staurosporine for kinase inhibition).
- Data Normalization : Use vehicle-treated samples (DMSO <0.1%) as baseline. Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC values .
Advanced Research Questions
Q. How can conflicting activity data between in vitro and in vivo models be resolved for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding. Poor oral bioavailability may explain in vivo inefficacy despite in vitro potency .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For example, sulfonamide hydrolysis or piperidine oxidation may alter activity .
- Dosing Regimen : Adjust in vivo doses based on AUC (area under the curve) from pharmacokinetic studies. Consider intraperitoneal administration if first-pass metabolism is high .
Q. What strategies are effective for improving this compound’s selectivity against off-target receptors?
Methodological Answer:
- Structural Modifications : Introduce steric hindrance (e.g., methyl groups at the piperidine 3-position) to block off-target binding.
- Computational Screening : Use molecular dynamics simulations to identify flexible regions of the target protein for selective interaction .
- Selectivity Panels : Test against related receptors/enzymes (e.g., GPCRs, cytochrome P450 isoforms) to identify cross-reactivity. Optimize using structure-activity relationship (SAR) data .
Q. How should researchers assess the environmental impact of this compound during disposal?
Methodological Answer:
- Degradation Studies : Perform photolysis (UV light, pH 7.4 buffer) and hydrolysis (acidic/basic conditions) to identify breakdown products. Monitor via LC-MS .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to estimate EC values. Compare to regulatory thresholds (e.g., EPA guidelines) .
- Waste Management : Neutralize sulfonamide residues with activated charcoal or oxidizing agents (e.g., hydrogen peroxide) before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
